N-(3-Aminopropyl)-N-tetradecyl-D-gluconamide
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Overview
Description
N-(3-Aminopropyl)-N-tetradecyl-D-gluconamide is a compound that belongs to the class of gluconamides It is characterized by the presence of a long tetradecyl chain and an aminopropyl group attached to the gluconamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Aminopropyl)-N-tetradecyl-D-gluconamide typically involves the reaction of D-gluconic acid with tetradecylamine and 3-aminopropylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve steps such as esterification, amidation, and purification to obtain the final compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors and continuous flow systems. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound. Industrial methods also focus on cost-effectiveness and scalability to meet the demand for this compound in various applications.
Chemical Reactions Analysis
Types of Reactions
N-(3-Aminopropyl)-N-tetradecyl-D-gluconamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The aminopropyl and tetradecyl groups can participate in substitution reactions with other chemical entities.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation may yield oxides, reduction may produce reduced amines, and substitution reactions can result in a variety of substituted derivatives.
Scientific Research Applications
N-(3-Aminopropyl)-N-tetradecyl-D-gluconamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the formulation of surfactants, emulsifiers, and other industrial products.
Mechanism of Action
The mechanism of action of N-(3-Aminopropyl)-N-tetradecyl-D-gluconamide involves its interaction with specific molecular targets and pathways. The aminopropyl group can interact with biological membranes, proteins, and enzymes, leading to various biological effects. The long tetradecyl chain enhances the compound’s ability to integrate into lipid bilayers, affecting membrane fluidity and function.
Comparison with Similar Compounds
Similar Compounds
N-(3-Aminopropyl)-N-dodecyl-D-gluconamide: Similar structure with a shorter dodecyl chain.
N-(3-Aminopropyl)-N-hexadecyl-D-gluconamide: Similar structure with a longer hexadecyl chain.
N-(3-Aminopropyl)-N-octadecyl-D-gluconamide: Similar structure with an even longer octadecyl chain.
Uniqueness
N-(3-Aminopropyl)-N-tetradecyl-D-gluconamide is unique due to its specific chain length, which provides a balance between hydrophobicity and hydrophilicity. This balance enhances its solubility and interaction with biological membranes, making it a versatile compound for various applications.
Properties
CAS No. |
93840-73-4 |
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Molecular Formula |
C23H48N2O6 |
Molecular Weight |
448.6 g/mol |
IUPAC Name |
(2R,3S,4R,5R)-N-(3-aminopropyl)-2,3,4,5,6-pentahydroxy-N-tetradecylhexanamide |
InChI |
InChI=1S/C23H48N2O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-25(17-14-15-24)23(31)22(30)21(29)20(28)19(27)18-26/h19-22,26-30H,2-18,24H2,1H3/t19-,20-,21+,22-/m1/s1 |
InChI Key |
UAVRZMKKFUTHLG-YUMYIRISSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCN(CCCN)C(=O)[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O |
Canonical SMILES |
CCCCCCCCCCCCCCN(CCCN)C(=O)C(C(C(C(CO)O)O)O)O |
Origin of Product |
United States |
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